5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride
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Overview
Description
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is a chemical compound with the molecular formula C3H5N3OClH It is known for its unique structure, which includes an oxadiazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylhydrazine with an appropriate nitrile oxide to form the oxadiazolium ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different amino compounds.
Scientific Research Applications
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazolium ring can participate in various chemical interactions, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,2,3-oxadiazole
- 3-Methyl-1,2,3-oxadiazolium chloride
- 5-Amino-3-methyl-1,2,4-oxadiazole
Uniqueness
5-Amino-3-methyl-1,2,3-oxadiazolium, inner salt hydrochloride is unique due to its specific structure, which combines an amino group with a methyl-substituted oxadiazolium ring
Properties
CAS No. |
5124-09-4 |
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Molecular Formula |
C3H6ClN3O |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
3-methyloxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C3H6N3O.ClH/c1-6-2-3(4)7-5-6;/h2H,4H2,1H3;1H/q+1;/p-1 |
InChI Key |
IXRXQWQAFZCXJW-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC(=N)O[N-]1.Cl |
Canonical SMILES |
C[N+]1=NOC(=C1)N.[Cl-] |
Origin of Product |
United States |
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